4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine and iodine atoms at the 4th and 6th positions, respectively, on the pyrrolo[2,3-d]pyrimidine scaffold. Pyrrolopyrimidines are known for their structural similarity to purines, making them significant in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves halogenation reactions. One common method includes the bromination of 7H-pyrrolo[2,3-d]pyrimidine followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have different functional groups like azides, thiols, and aryl groups .
Scientific Research Applications
4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 6-Amino-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C6H3BrIN3 |
---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
4-bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3BrIN3/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H,(H,9,10,11) |
InChI Key |
HGLHCOIIOVSIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Br)I |
Origin of Product |
United States |
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